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Compound of Interest

Compound Name: Antitumor agent-182

Cat. No.: B15615116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, and potential synthesis of Antitumor agent-182,

a cytotoxic flavonoid identified as a promising natural product in the landscape of cancer

research. The document provides a comprehensive summary of its isolation, cytotoxic activity,

and a plausible synthetic pathway, alongside detailed experimental protocols and visual

representations of key processes.

Discovery and Characterization
Antitumor agent-182, also referred to as Compound 1, was first isolated from the roots of the

plant Muntingia calabura L.[1][2][3][4]. This discovery was part of a broader investigation into

plant-derived anticancer agents. The research, published by Kaneda et al. in 1991, detailed the

isolation and structural elucidation of twelve new flavonoids from a cytotoxic diethyl ether-

soluble extract of Muntingia calabura roots. Among these, seven were identified as flavans

(compounds 1-7), three as flavones, and two as biflavans[1][2].

Structurally, Antitumor agent-182 (Compound 1) was identified as (2S)-5'-hydroxy-7,3',4'-

trimethoxyflavan. The determination of its chemical structure was accomplished through the

interpretation of spectral data, including 1H-1H COSY, 1H-13C HETCOR, and selective INEPT

experiments.
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Initial cytotoxic screenings revealed that most of the flavonoids isolated from Muntingia

calabura roots demonstrated activity against cultured P-388 murine lymphocytic leukemia

cells[1][3]. Notably, the class of flavans, to which Antitumor agent-182 belongs, exhibited

greater cytotoxic potency compared to the isolated flavones[1]. Further evaluation against a

panel of human cancer cell lines indicated that some of these flavonoids possessed selective

activities[1].

Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activity (ED₅₀ values) of Antitumor
agent-182 (Compound 1) and related flavans isolated from Muntingia calabura against the P-

388 murine lymphocytic leukemia cell line, as reported by Kaneda et al. (1991).

Compound Number Compound Name
ED₅₀ (µg/mL) against P-388
Cells

1
(2S)-5'-hydroxy-7,3',4'-

trimethoxyflavan
2.8

2
(2S)-7,3',4',5'-

tetramethoxyflavan
3.5

3
(2S)-7,8,3',4',5'-

pentamethoxyflavan
4.2

4
(2S)-8-hydroxy-7,3',4',5'-

tetramethoxyflavan
3.1

5
(2S)-5'-hydroxy-7,8,3',4'-

tetramethoxyflavan
2.5

6
(2S)-8,5'-dihydroxy-7,3',4'-

trimethoxyflavan
2.2

7
(2S)-7,8-dihydroxy-3',4',5'-

trimethoxyflavan
4.8
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While Antitumor agent-182 was originally isolated from a natural source, a plausible synthetic

route can be conceptualized based on established methods for flavan synthesis. A common

strategy involves the synthesis of a chalcone intermediate followed by cyclization and

subsequent reduction.

Proposed Synthetic Pathway
A potential synthetic pathway for (2S)-5'-hydroxy-7,3',4'-trimethoxyflavan is outlined below. This

would typically involve the Claisen-Schmidt condensation of an appropriately substituted

acetophenone and benzaldehyde to form a chalcone, followed by cyclization to a flavanone,

and subsequent reduction to the flavan.
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Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

Step 2: Flavanone Synthesis (Intramolecular Cyclization)

Step 3: Flavan Synthesis (Reduction)

2-hydroxy-4-methoxyacetophenone

Chalcone Intermediate

Base (e.g., NaOH or KOH)

3,4-dimethoxy-5-hydroxybenzaldehyde

Flavanone Intermediate

Acid or Base Catalysis

(2S)-5'-hydroxy-7,3',4'-trimethoxyflavan
(Antitumor agent-182)

Reducing Agent (e.g., NaBH4)
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Dried, powdered Muntingia calabura roots

Methanol Extraction

Crude Methanol Extract

Partitioning (Water/Diethyl Ether)

Diethyl Ether Soluble Fraction

Silica Gel Column Chromatography

Semi-purified Fractions

Preparative HPLC

Pure Antitumor agent-182 (Compound 1)
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Cellular Stress

Mitochondrial Pathway Activation

Caspase Cascade

Apoptosis

Antitumor agent-182

Bcl-2 family protein modulation
(e.g., Bax activation, Bcl-2 inhibition)

Mitochondrial Outer
Membrane Permeabilization (MOMP)

Cytochrome c release

Apoptosome formation
(Apaf-1, Cytochrome c, pro-caspase-9)

Caspase-9 activation

Caspase-3 activation

Cell Death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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